molecular formula C8H14O B7950028 (4E)-Tco-OH

(4E)-Tco-OH

Cat. No. B7950028
M. Wt: 126.20 g/mol
InChI Key: UCPDHOTYYDHPEN-UHFFFAOYSA-N
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Description

(4E)-Tco-OH is a useful research compound. Its molecular formula is C8H14O and its molecular weight is 126.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4E)-Tco-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4E)-Tco-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Thermodynamic description of Tc(IV) solubility and hydrolysis in various solutions, important for understanding the solution chemistry of technetium in the context of nuclear waste disposal (Yalcintas et al., 2016).

  • Investigation of thermochemical energy storage systems, such as Mg(OH)2 doped with LiNO3, where technetium compounds might play a role in optimizing heat storage processes (Shkatulov et al., 2019).

  • Development of high-capacity lithium-storage materials in metal-oxide form, such as tin-based amorphous composite oxide (TCO), which includes Sn(II)-O as the active center for lithium insertion (Idota et al., 1997).

  • Study of the speciation of technetium(IV) in various media, relevant for modeling the behavior of this radionuclide in nuclear waste and its interaction with the environment (Alliot et al., 2009).

  • Research into the applications of transparent conducting oxides (TCOs), such as in photovoltaics and other optoelectronic devices, where materials like tin oxide and indium oxide are crucial (Minami, 2000).

  • Investigation into the Ca(OH)2/CaO thermochemical energy storage system, potentially relevant for concentrated solar power systems, where technetium compounds might contribute to efficiency improvements (Wang et al., 2020).

  • Study of technetium species in groundwater, particularly relevant for understanding the environmental impact and behavior of technetium in natural water systems (Lu Chun-hai, 2011).

properties

IUPAC Name

cyclooct-4-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c9-8-6-4-2-1-3-5-7-8/h1-2,8-9H,3-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCPDHOTYYDHPEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CCCC(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701347200
Record name Cyclooct-4-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4E)-Tco-OH

CAS RN

85081-69-2
Record name Cyclooct-4-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 85081-69-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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